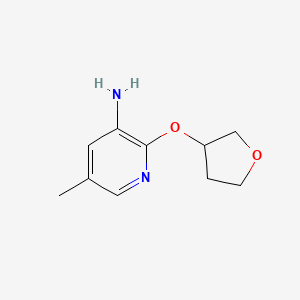

5-Methyl-2-(oxolan-3-yloxy)pyridin-3-amine

Description

5-Methyl-2-(oxolan-3-yloxy)pyridin-3-amine is a pyridine derivative featuring a methyl group at position 5, an oxolane (tetrahydrofuran) ring attached via an ether linkage at position 2, and an amine group at position 2. This compound is of interest due to its hybrid structure combining aromatic and heterocyclic motifs, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name |

5-methyl-2-(oxolan-3-yloxy)pyridin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-7-4-9(11)10(12-5-7)14-8-2-3-13-6-8/h4-5,8H,2-3,6,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDYJMZVMRLITFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)OC2CCOC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(oxolan-3-yloxy)pyridin-3-amine typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.

Introduction of the Methyl Group: The methyl group can be introduced at the 5-position of the pyridine ring using methylation reactions, such as the Friedel-Crafts alkylation.

Attachment of the Oxolan-3-yloxy Group: The oxolan-3-yloxy group can be attached to the 2-position of the pyridine ring through nucleophilic substitution reactions.

Introduction of the Amine Group: The amine group can be introduced at the 3-position of the pyridine ring through amination reactions, such as the Buchwald-Hartwig amination.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure high efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(oxolan-3-yloxy)pyridin-3-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the oxolan-3-yloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as alkoxides and amines can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

5-Methyl-2-(oxolan-3-yloxy)pyridin-3-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(oxolan-3-yloxy)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Pyridine Derivatives with Oxolane Substituents

The closest structural analog is 4-((Tetrahydrofuran-3-yl)oxy)pyridin-3-amine (CAS 196100-87-5), which differs only in the position of the oxolane substituent (position 4 instead of 2).

| Property | 5-Methyl-2-(oxolan-3-yloxy)pyridin-3-amine | 4-((Tetrahydrofuran-3-yl)oxy)pyridin-3-amine |

|---|---|---|

| Molecular Formula | C₁₀H₁₄N₂O₂ | C₉H₁₂N₂O₂ |

| Substituent Positions | 5-methyl, 2-(oxolan-3-yloxy), 3-amine | 4-(oxolan-3-yloxy), 3-amine |

| Potential Solubility | Moderate (oxolane enhances hydrophilicity) | Similar, but position may affect conformation |

Imidazo[1,2-a]pyridin-3-amine Derivatives

Compounds like 5-methyl-2-(5-methylfuran-2-yl)-N-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyridin-3-amine (ChemDiv C239-0022) share the 3-amine and methylpyridine motifs but incorporate a fused imidazole ring. This structural complexity enhances rigidity and may improve binding to biological targets, as seen in COX-2 inhibitors .

| Property | Target Compound | C239-0022 |

|---|---|---|

| Core Structure | Pyridine | Imidazo[1,2-a]pyridine |

| Substituents | Oxolane, methyl | 5-Methylfuran, isopropylphenyl |

| Molecular Weight | ~206.23 g/mol | 353.44 g/mol |

| Potential Applications | Enzyme inhibition (hypothetical) | Drug discovery screening (e.g., kinase targets) |

Pyridine Derivatives with Methoxy/Methyl Groups

6-Methoxy-5-methylpyridin-3-amine (CAS 17288-53-8) exemplifies simpler analogs with methoxy and methyl groups. Such compounds are often intermediates in synthesizing bioactive molecules.

Key Differences and Implications

Substituent Position : The 2-position oxolane in the target compound vs. 4-position in its isomer may lead to divergent binding modes in biological targets.

Core Structure : Pyridine vs. imidazo-pyridine cores affect planarity and electronic properties, influencing pharmacokinetics.

Biological Activity

5-Methyl-2-(oxolan-3-yloxy)pyridin-3-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a 5-methyl group and an oxolan-3-yloxy moiety. This unique structure contributes to its reactivity and interaction with biological targets. The oxolan ring enhances solubility and may influence the compound's binding affinity to various enzymes and receptors.

This compound exhibits its biological effects primarily through:

- Enzyme Inhibition : The compound can bind to specific enzymes, modulating their activity. For instance, it has been shown to interact with DNA gyrase, an essential enzyme for bacterial DNA replication, leading to antibacterial effects .

- Receptor Interaction : It may also act on various receptors, influencing cellular signaling pathways that are crucial for cell survival and proliferation.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. The minimum inhibitory concentration (MIC) values demonstrate its efficacy:

| Pathogen | MIC (μM) |

|---|---|

| Pseudomonas aeruginosa | 0.21 |

| Escherichia coli | 0.21 |

| Candida albicans | 0.83 |

| Micrococcus luteus | Not specified |

The compound exhibited potent inhibitory effects against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Cytotoxicity Studies

In vitro cytotoxicity assessments using human cell lines (HaCat and BALB/c 3T3) revealed that while the compound has significant antimicrobial activity, it also maintains a favorable safety profile:

| Cell Line | IC50 (μM) |

|---|---|

| HaCat (human epidermal keratinocytes) | >100 |

| BALB/c 3T3 (normal murine fibroblasts) | >100 |

These results indicate that this compound has low toxicity towards normal cells, which is crucial for therapeutic applications .

Comparative Studies

When compared to similar compounds, such as 2-Methyl-3-aminopyridine and 5-Methyl-2-(methoxy)pyridin-3-amine, this compound demonstrates unique properties attributed to the oxolan group. This structural feature enhances its solubility and possibly its bioavailability, contributing to its superior biological activity.

Case Studies

- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against clinical strains of Escherichia coli and Pseudomonas aeruginosa, showing promising results comparable to established antibiotics like ciprofloxacin .

- Cytotoxicity Assessment : Another research project focused on the cytotoxic effects of various derivatives of pyridine-based compounds, establishing that the presence of the oxolan group in this compound significantly reduces toxicity while maintaining antimicrobial efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.